REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-])=O>[Pd]>[F:9][C:8]([F:10])([F:11])[C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([NH2:12])[CH:4]=1
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Name
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|
Quantity
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6.18 g
|
Type
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reactant
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Smiles
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NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
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1.5 g
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Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
|
Type
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CUSTOM
|
Details
|
The filterate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from petroleum ether
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Type
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CUSTOM
|
Details
|
to give 4.5 g (85.17%) as white crystals
|
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC(=C(C=C1)N)N)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |